molecular formula C12H7F4N B1389754 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine CAS No. 1214371-90-0

4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine

Cat. No.: B1389754
CAS No.: 1214371-90-0
M. Wt: 241.18 g/mol
InChI Key: XTKRUNIOBLPQNA-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine (CAS 1214371-90-0) is a fluorinated aromatic compound designed for advanced research and development, particularly in the agrochemical and pharmaceutical sectors. The molecular structure incorporates a pyridine ring linked to a phenyl system that is differentially substituted with both fluorine and a trifluoromethyl group. This specific arrangement is of significant interest because the combination of a fluorine atom and a trifluoromethylpyridine (TFMP) moiety is known to bestow distinct physical-chemical properties on a molecule, influencing its bioavailability, metabolic stability, and target affinity . Trifluoromethylpyridine derivatives are key structural ingredients in the discovery of new active substances . In agrochemical research, TFMP-based compounds are found in numerous commercial products, including herbicides, insecticides, and fungicides . The unique properties of the fluorine atom and the pyridine ring make this class of compounds highly valuable for designing agents with potent and selective biological activities . In pharmaceutical research, the trifluoromethyl group is a critical feature in modern drug design, with an estimated 40% of all current pharmaceutical compounds containing fluorine, nearly 20% of which contain a trifluoromethyl group . Although specific therapeutic applications for this exact compound require further investigation, TFMP derivatives are actively being explored in clinical trials for various applications, indicating a broad potential for this chemical scaffold . This product is intended for use in chemical synthesis as a building block or intermediate. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-[3-fluoro-5-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-11-6-9(8-1-3-17-4-2-8)5-10(7-11)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKRUNIOBLPQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673546
Record name 4-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214371-90-0
Record name 4-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorine/Fluorine Exchange Using Trichloromethylpyridine Derivatives

Overview:
This method involves the chlorination of pyridine derivatives followed by fluorination to introduce the trifluoromethyl group at specific positions on the pyridine ring. A key intermediate is 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , which can be synthesized via chlorination of chloromethylpyridines and subsequent fluorination.

Process Details:

  • Starting Material: Chlorinated pyridine derivatives such as 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine.
  • Chlorination: Liquid-phase chlorination under controlled conditions yields intermediates like 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).
  • Fluorination: Vapor-phase fluorination of these chlorinated intermediates produces the trifluoromethylated pyridine.

Reaction Conditions & Yields:

  • Vapor-phase chlorination and fluorination at elevated temperatures (>300°C).
  • Use of transition metal catalysts such as iron fluoride.
  • Typical yields of key intermediates like 2,3,5-DCTF range from 86% to 7.4%, depending on the reaction temperature and conditions (see Table 1).

Advantages:

  • Suitable for large-scale industrial production.
  • High selectivity for the trifluoromethylated pyridine.

Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks

Overview:
This approach synthesizes the pyridine ring via cyclocondensation reactions involving trifluoromethyl-containing precursors such as ethyl 2,2,2-trifluoroacetate or trifluoromethyl ketones.

Process Details:

  • Key Building Blocks: Ethyl 2,2,2-trifluoroacetate, trifluoroacetyl chloride, or trifluoromethyl ketones.
  • Reaction: Cyclocondensation with suitable nitrogen sources (e.g., ammonia, amines) under controlled conditions yields the desired pyridine derivative.

Research Findings:

  • Cyclocondensation reactions are well-documented for synthesizing various trifluoromethylpyridines, including the target compound.
  • These methods often require specific catalysts or conditions to optimize yield and selectivity.

Advantages:

  • Flexibility in introducing various substituents.
  • Potential for synthesizing diverse derivatives.

Direct Introduction of Trifluoromethyl Group via Active Species

Overview:
This method employs trifluoromethylating reagents such as trifluoromethyl copper or other active species to directly substitute hydrogen or halogen on aromatic or heteroaromatic compounds.

Process Details:

  • Reagents: Trifluoromethyl copper, trifluoromethyl iodide, or other electrophilic trifluoromethylating agents.
  • Reaction: Nucleophilic or electrophilic substitution on pre-formed pyridine or phenyl precursors.

Research Findings:

  • This approach allows for regioselective trifluoromethylation.
  • It is often used for late-stage functionalization of complex molecules.

Advantages:

  • High regioselectivity.
  • Suitable for modifying existing compounds.

Data Table Summarizing Methods and Yields

Method Key Reagents Typical Reaction Conditions Main Products Yield Range Notes
Chlorine/Fluorine Exchange Chlorinated pyridines (e.g., 2-chloro-5-methylpyridine), fluorinating agents Vapor-phase chlorination and fluorination at >300°C 2,3,5-Trifluoromethylpyridine 86% to 7.4% Industrial scalability; catalyst use
Ring Construction Ethyl 2,2,2-trifluoroacetate, trifluoroacetyl chloride Cyclocondensation at elevated temperatures Various trifluoromethylpyridines Variable Flexible synthesis route
Direct Trifluoromethylation Trifluoromethyl copper, trifluoromethyl iodide Nucleophilic substitution reactions Target trifluoromethylpyridine Variable Suitable for late-stage modifications

Research Findings and Industrial Relevance

  • The vapor-phase chlorination-fluorination process remains the most efficient for large-scale manufacturing of 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine , owing to its high yield and operational scalability.
  • Cyclocondensation methods provide versatility for synthesizing derivatives and are valuable in research settings.
  • The direct trifluoromethylation approach offers regioselectivity advantages, especially useful for complex molecule modifications.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine and its derivatives often involves interactions with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. For instance, in medicinal chemistry, these compounds may inhibit or activate particular pathways by binding to active sites or allosteric sites of target proteins .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Key Substituents Biological Activity Reference
4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine F, CF₃ N/A (Intermediate)
2,3-Difluoro-5-(trifluoromethyl)pyridine F (positions 2,3), CF₃ Herbicidal
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine F, OCH₃, OH N/A (Chemical intermediate)
2-Fluoro-5-(4-fluorophenyl)pyridine F (positions 2, 4'-phenyl) Biological precursor
5-(3-Fluorophenyl)-2-methylpyridine F, CH₃ N/A (Structural analogue)

Key Observations :

  • Electron-withdrawing effects : The trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and resistance to oxidative metabolism compared to methoxy (OCH₃) or methyl (CH₃) substituents .
  • Positional fluorination : Fluorine at the 3-position (as in the target compound) improves herbicidal activity compared to 2- or 4-fluoro analogues, likely due to optimized steric and electronic interactions with target enzymes .

Key Observations :

  • Halogenation vs. fluorination : Chlorinated analogues (e.g., 2-chloro derivatives) often require harsher reaction conditions compared to fluorinated compounds, which can be synthesized via milder cross-coupling methodologies .
  • Yield optimization : The trifluoromethyl group’s steric bulk may reduce yields in some cases (e.g., 74% purity for 6f ), whereas simpler substituents (e.g., methyl) achieve higher yields (81%) .

Physicochemical Properties

Table 3: Physical and Spectral Data

Compound Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (IR, NMR) Reference
This compound N/A 271.18 δH (pyridine H): ~8.5–9.0 ppm (predicted)
4-Amino-6-(4-cyanophenyl)-2-(3-fluoro-5-(trifluoromethyl)phenyl)pyrimidine-5-carbonitrile (6f) 178–180 414.31 IR: 2210 cm⁻¹ (C≡N), 1H NMR: δ 8.7 (pyrimidine H)
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine N/A 219.21 IR: 3200 cm⁻¹ (O-H), δH: 6.8–7.5 ppm (aromatic H)

Key Observations :

  • Melting points: Fluorinated pyridines with polar substituents (e.g., hydroxyl in 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine ) may exhibit higher melting points due to hydrogen bonding, whereas non-polar CF₃ groups contribute to lower melting ranges (e.g., 178–180°C for 6f ).
  • Spectral signatures : The trifluoromethyl group produces distinct ¹⁹F NMR signals near -60 ppm, while fluorine substituents on the phenyl ring resonate at ~-110 ppm .

Key Observations :

  • Herbicidal superiority : Fluorinated pyridines (e.g., 2,3-difluoro-5-(trifluoromethyl)pyridine) exhibit reduced mammalian toxicity compared to chlorinated counterparts, making them safer agrochemical candidates .

Biological Activity

4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a fluorinated phenyl moiety, which enhances its chemical reactivity and biological interactions. The presence of the trifluoromethyl group is known to influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics.

Target Interactions:
Research indicates that this compound interacts with various enzymes and receptors. Notably, it has been shown to bind to cytochrome P450 enzymes, affecting their catalytic activity and influencing the metabolism of other drugs.

Biochemical Pathways:
The compound influences several biochemical pathways, including those involved in apoptosis and cell signaling. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways while inhibiting survival signals.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays reveal that it can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. For instance, in specific assays, the compound showed IC50 values in the low micromolar range against certain cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. It has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent . The structural features contribute to its ability to disrupt bacterial cell functions.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties. In animal models, it has shown promise in reducing inflammation markers, indicating potential therapeutic applications in inflammatory diseases.

Research Findings and Case Studies

Study Findings Biological Activity
Inhibition of cytochrome P450 enzymesModulates drug metabolism
Antibacterial activity against MRSAPotential for treating resistant infections
Induction of apoptosis in cancer cellsAnticancer potential
Anti-inflammatory effects in vivoTherapeutic candidate for inflammation

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies indicate that the compound remains stable under standard laboratory conditions, with minimal degradation over time.

Q & A

Q. What are the established synthetic routes for 4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine?

Answer: The synthesis typically involves halogenated pyridine intermediates and cross-coupling reactions. A common approach is the Suzuki-Miyaura coupling between a boronic acid derivative and a halogenated pyridine. For example:

  • Step 1: Preparation of 3-fluoro-5-(trifluoromethyl)phenylboronic acid.
  • Step 2: Coupling with 4-bromopyridine using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like THF or DMF at 80–100°C .
  • Step 3: Purification via column chromatography to isolate the product.

Key Considerations:

  • Reaction Conditions: Oxygen-free environments improve catalyst efficiency.
  • Yield Optimization: Excess boronic acid (1.2–1.5 equiv.) minimizes side reactions.
Method CatalystSolventTemp. (°C)Yield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄THF8065–75
Ullmann CouplingCuI/L-ProlineDMSO10050–60

Q. What spectroscopic techniques are used to characterize this compound?

Answer:

  • ¹⁹F NMR: Identifies fluorine environments. The trifluoromethyl group (-CF₃) appears as a singlet near -60 to -65 ppm, while the aromatic fluorine resonates at -110 to -115 ppm .
  • ¹H NMR: Pyridine protons show splitting patterns (e.g., doublets for H-2 and H-6 at δ 8.2–8.5 ppm).
  • X-ray Crystallography: Resolves steric effects of the trifluoromethyl group and confirms regiochemistry .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 272.05).

Data Interpretation Example:

Proton δ (ppm)MultiplicityAssignment
H-28.45d (J=5.2 Hz)Pyridine C-2 proton
H-67.98d (J=5.2 Hz)Pyridine C-6 proton

Advanced Research Questions

Q. How can researchers resolve contradictory data in NMR analysis of fluorinated pyridines?

Answer: Contradictions often arise from dynamic effects or impurities. Strategies include:

  • Variable-Temperature NMR: Detects conformational changes (e.g., hindered rotation of the trifluoromethyl group) .
  • Isotopic Labeling: Use of ¹³C-labeled precursors to clarify overlapping signals.
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

Case Study: A 2023 study found discrepancies in aromatic proton shifts due to solvent polarity. Repeating NMR in deuterated DMSO instead of CDCl₃ resolved ambiguities .

Q. How can coupling reactions for functionalizing this compound be optimized?

Answer: Palladium-Catalyzed Cross-Coupling efficiency depends on:

  • Ligand Design: Bulky ligands (e.g., SPhos) enhance steric control for regioselective arylations .
  • Solvent Effects: Polar aprotic solvents (DMF, NMP) improve solubility of fluorinated intermediates.
  • Additives: K₂CO₃ or CsF accelerates transmetallation in Suzuki reactions.

Example Protocol:

  • Substrate: this compound
  • Reagent: 4-Methoxyphenylboronic acid
  • Conditions: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ (2 equiv.), DMF/H₂O (10:1), 90°C, 12 h.
  • Yield: 82% .

Q. What strategies are effective for studying its biological activity in enzyme inhibition?

Answer:

  • Enzyme Assays: Use purified kinases (e.g., EGFR or JAK2) with ATP analogs to measure IC₅₀ values.
  • Docking Studies: Molecular docking (AutoDock Vina) identifies binding poses with the trifluoromethyl group occupying hydrophobic pockets .
  • Structure-Activity Relationship (SAR): Modify the pyridine ring with electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity .

Recent Finding: A 2024 study reported IC₅₀ = 0.8 μM against JAK2, attributed to fluorine-mediated hydrogen bonding .

Q. How can computational modeling predict reactivity in trifluoromethylpyridines?

Answer:

  • Reactivity Hotspots: Fukui indices identify nucleophilic/electrophilic sites. The pyridine C-4 position is most reactive due to electron deficiency from fluorine substitution .
  • Mechanistic Insights: Transition-state modeling (e.g., NEB method) reveals energy barriers for SNAr reactions at the trifluoromethylphenyl group .

Software Tools: Gaussian 16 (DFT), ORCA (QM/MM), and PyMol (visualization).

Q. Data Contradiction Analysis Table

Issue Resolution Method Reference
Ambiguous ¹H NMR splittingVariable-temperature NMR
Inconsistent melting pointsRecrystallization (EtOH/H₂O)
Low coupling yieldsLigand screening (e.g., XPhos)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine
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4-(3-Fluoro-5-(trifluoromethyl)phenyl)pyridine

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